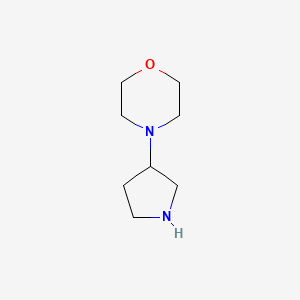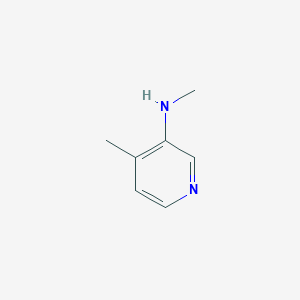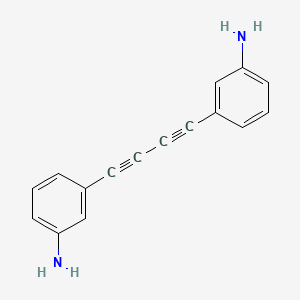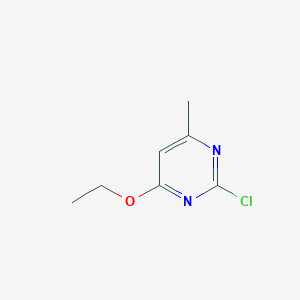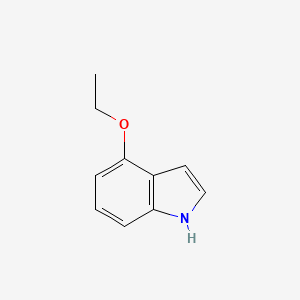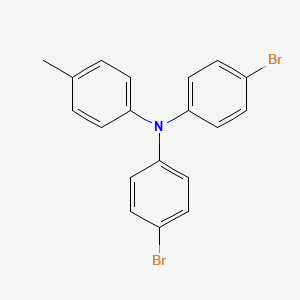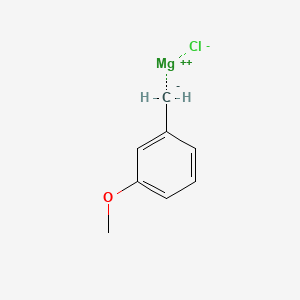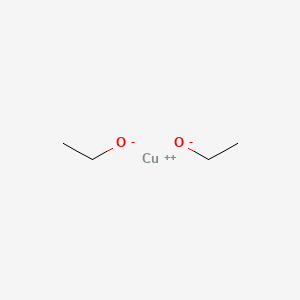
Kupferdiethoxid
Übersicht
Beschreibung
Copper diethoxide, also known as copper(II) ethoxide or cupric ethoxide, is a copper salt with the molecular formula C4H10CuO2 . It is a green powder that decomposes at approximately 120°C . The compound is sensitive to air and moisture .
Synthesis Analysis
Copper oxide nanoparticles have been synthesized using various methods, including chemical and biosynthesis . In one study, copper oxide nanoparticles were synthesized using leaf extract of Coleus amboinicus, which acted as a reducing and capping agent .Molecular Structure Analysis
The molecular structure of copper diethoxide is represented by the SMILES notationCC[O-].CC[O-].[Cu+2] . This indicates that the copper ion (Cu+2) is coordinated with two ethoxide ions (C2H5O-) . Physical And Chemical Properties Analysis
Copper, the metal component of copper diethoxide, is known for its high electrical and thermal conductivity . Copper is soft, malleable, and ductile with high electrical and thermal conductivity . Copper diethoxide, specifically, is a green powder that decomposes at approximately 120°C .Wissenschaftliche Forschungsanwendungen
Antimikrobielle Anwendungen
Kupferdiethoxid ist für seine breitgefächerten antimikrobiellen Eigenschaften bekannt. Es ist wirksam gegen eine Vielzahl von bakteriellen, Pilz- und Viruspathogenen. Der Wirkmechanismus beinhaltet die Zerstörung mikrobieller Zellwände und die Interferenz mit ihren Stoffwechselprozessen, was zur Inaktivierung führt . Dies macht this compound zu einer wertvollen Komponente bei der Entwicklung neuer antimikrobieller Beschichtungen und Behandlungen, insbesondere in einer Zeit, in der die Antibiotikaresistenz ein wachsendes Problem darstellt.
Biomedizinische Anwendungen
Im Bereich der Biomedizin zeigen this compound-Nanopartikel vielversprechend aufgrund ihrer Biokompatibilität und Bioaktivität. Sie wurden für die Anwendung in der Wundheilung untersucht, da sie die Angiogenese und Fibroblastenproliferation fördern können. Darüber hinaus können ihre antimikrobiellen Eigenschaften Wundinfektionen vorbeugen . This compound wird auch auf sein Potenzial in der Krebstherapie untersucht, da es eine Zytotoxizität in malignen Zellen induzieren kann, ohne gesunde Zellen zu schädigen .
Zahnärztliche Anwendungen
Zahnmaterialien, die mit this compound angereichert sind, können von seinen antimikrobiellen Eigenschaften profitieren, wodurch das Risiko von Infektionen möglicherweise reduziert und die Mundhygiene verbessert wird. Es kann in Zahnzemente, Füllungen und Beschichtungen für Implantate integriert werden, um die bakterielle Besiedlung und Biofilmbildung zu verhindern, die häufige Ursachen für Zahnkomplikationen sind .
Arzneimittel-Abgabesysteme
This compound-Nanopartikel können so konstruiert werden, dass sie therapeutische Wirkstoffe direkt an Zielorte im Körper transportieren. Dieses gezielte Abgabesystem kann die Wirksamkeit der Arzneimittel erhöhen und gleichzeitig Nebenwirkungen minimieren. Die Nanopartikel können so konzipiert werden, dass sie das Medikament als Reaktion auf bestimmte physiologische Bedingungen freisetzen, wie z. B. pH-Wert-Änderungen oder das Vorhandensein bestimmter Enzyme .
Umweltreinigung
This compound findet aufgrund seiner katalytischen Eigenschaften Anwendungen in der Umweltreinigung. Es kann zur Degradation organischer Schadstoffe und zur Reduktion toxischer Metalle in kontaminierten Wasserquellen eingesetzt werden. Seine Wirksamkeit beim Abbau komplexer Verbindungen macht es zu einem wertvollen Werkzeug zur Reinigung von Umweltschadstoffen und Industrieabfällen .
Sensorik und Elektronik
Die einzigartigen elektrischen Eigenschaften von this compound machen es für den Einsatz in Sensoren und elektronischen Geräten geeignet. Es kann bei der Herstellung von Halbleitern, Photovoltaikzellen und Batterien verwendet werden. Seine leitfähigen Eigenschaften sind besonders nützlich bei der Entwicklung fortschrittlicher Sensoren, die kleinste Veränderungen in der Umgebung erkennen können, wie z. B. Gassensoren zur Luftüberwachung .
Wirkmechanismus
Target of Action
Copper diethoxide, like other copper compounds, primarily targets copper-binding proteins in cells . These proteins, such as ATP7A and ATP7B, are crucial for maintaining cellular copper homeostasis . Copper diethoxide may interact with these proteins, affecting their function and potentially altering cellular processes.
Mode of Action
Copper diethoxide likely interacts with its targets through redox reactions . As a transition metal, copper can act as either a recipient or a donor of electrons, participating in various reactions . Copper diethoxide, by releasing copper ions, may contribute to these reactions, leading to changes in the function of target proteins and other cellular components .
Biochemical Pathways
Copper diethoxide may affect several biochemical pathways. Copper metabolism, which involves uptake, distribution, sequestration, and excretion of copper at both the cellular and systemic levels, is likely to be impacted . Copper diethoxide could potentially alter this metabolism, leading to changes in the downstream effects of these pathways .
Pharmacokinetics
Based on the behavior of other copper compounds, it can be inferred that copper diethoxide may be taken up by cells in a manner similar to other bioavailable copper ions . Once inside the cell, the copper ions could be distributed and metabolized, potentially being incorporated into various biochemical pathways .
Result of Action
The result of copper diethoxide’s action at the molecular and cellular level could be multifaceted. On one hand, copper is essential for various cellular functions, and copper diethoxide could contribute to these functions by providing bioavailable copper . On the other hand, an excess of copper ions in cells can generate free radicals and increase oxidative stress, which could lead to cellular damage .
Action Environment
The action, efficacy, and stability of copper diethoxide are likely influenced by various environmental factors. For instance, the presence of other ions, the pH of the environment, and the presence of chelating agents could all impact the behavior of copper diethoxide . Additionally, the specific cellular environment, including the presence of various biomolecules and the redox state of the cell, could also influence the action of copper diethoxide .
Zukünftige Richtungen
Copper and its compounds, including copper diethoxide, continue to be subjects of research due to their various applications. For instance, copper nanoparticles are being developed for antimicrobial performance . Furthermore, there is ongoing research into the environmental impact of copper, including its role in water pollution .
Eigenschaften
IUPAC Name |
copper;ethanolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H5O.Cu/c2*1-2-3;/h2*2H2,1H3;/q2*-1;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRCKGIUJMFFISH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[O-].CC[O-].[Cu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10CuO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10182725 | |
| Record name | Ethanol, copper(2 ) salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10182725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Blue powder with an alcoholic odor; [Alfa Aesar MSDS] | |
| Record name | Copper(II) ethoxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8066 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
2850-65-9 | |
| Record name | Ethanol, copper(2 ) salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002850659 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanol, copper(2 ) salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10182725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



